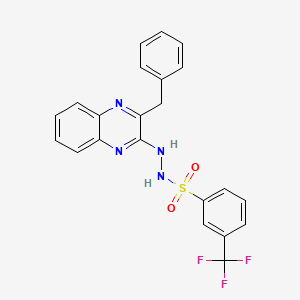

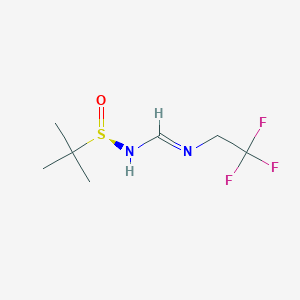

![molecular formula C18H14N2OS3 B3140546 Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether CAS No. 478029-95-7](/img/structure/B3140546.png)

Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether

Overview

Description

“Methyl 3-{[2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether” is a complex organic compound. It’s a derivative of benzothieno[3,2-d]pyrimidin . The compound has a molecular weight of 348.47 .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which this compound is a part of, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H12N2O2S3 . The Inchi Code for this compound is 1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-12-10(7-8-21-12)16-15(17-13)20-2/h3-8H,1-2H3 .Scientific Research Applications

Chemical Modification and Application Potential

Xylan Derivatives

Xylan, when chemically modified, exhibits potential for creating biopolymer ethers and esters with specific properties, which can be adjusted by altering functional groups, substitution degrees, and patterns. This has implications for drug delivery applications among others. The synthesis process involves reactions that could be paralleled in the modification and application of similar complex molecules like Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether, particularly in creating novel compounds with tailored properties for specific applications (Petzold-Welcke et al., 2014).

Catalysis and Chemical Reactions

MTBE Synthesis

Methyl tert-butyl ether (MTBE) synthesis on heteropoly acids (HPA) showcases the catalytic role certain compounds can play in synthesizing ethers, an area that Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether could potentially fit into, depending on its reactivity and suitability as a catalyst or reactant in similar processes (Bielański et al., 2003).

Environmental Impact and Treatment

MTBE Environmental Behavior

The environmental behavior and fate of MTBE, highlighting its high water solubility and resistance to biodegradation in groundwater, underscore the importance of understanding similar properties in related compounds. This knowledge is crucial for assessing potential environmental impacts and designing appropriate mitigation strategies (Squillace et al., 1997).

Nanofiltration Membrane Modification

Polyethersulfone Membranes

The modification of polyethersulfone nanofiltration membranes to increase hydrophilicity is another area where complex molecules like Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether could potentially find application. Such modifications can enhance membrane performance in filtration processes, a promising avenue for research into the functionalization of similar compounds (Bruggen, 2009).

Safety and Hazards

properties

IUPAC Name |

4-(3-methoxyphenyl)sulfanyl-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS3/c1-21-11-6-5-7-12(10-11)23-17-16-15(19-18(20-17)22-2)13-8-3-4-9-14(13)24-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANSUFVVKCFETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=NC(=NC3=C2SC4=CC=CC=C43)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140469.png)

![Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B3140472.png)

![Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B3140474.png)

![2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate](/img/structure/B3140490.png)

![Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B3140507.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B3140522.png)

![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3140551.png)

![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)

![2-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid](/img/structure/B3140570.png)